molecular formula C19H21N3O3 B5231219 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine

1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5231219
M. Wt: 339.4 g/mol
InChI Key: RRCOOZKKFDTVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine, also known as ENB-0040, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties.

Mechanism of Action

1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine is a potent inhibitor of cathepsin K, a protease enzyme that is involved in bone resorption. By inhibiting cathepsin K, 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine reduces the breakdown of bone tissue and promotes bone formation. 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine also has anti-inflammatory properties, which may contribute to its therapeutic effects in other conditions.
Biochemical and Physiological Effects:
1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine has been shown to increase bone mineral density and reduce bone resorption in animal models. It also has anti-inflammatory effects and may have potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine has been well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine is a potent and selective inhibitor of cathepsin K, making it a valuable tool for studying the role of this enzyme in bone metabolism and other physiological processes. However, its high cost and limited availability may limit its use in some research settings.

Future Directions

Future research on 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine may focus on its potential therapeutic applications in osteoporosis and other conditions. Studies may also investigate the optimal dosing and administration of 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine, as well as its potential side effects and interactions with other drugs. Further research may also explore the mechanisms underlying 1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine's anti-inflammatory effects and its potential applications in inflammatory disorders.

Synthesis Methods

1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine is synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde and 4-ethylpiperazine, followed by reduction and acylation reactions. The final product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-(4-ethylbenzoyl)-4-(4-nitrophenyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of osteoporosis. It has been shown to increase bone mineral density and reduce bone resorption in animal models. Other potential applications include the treatment of cancer, Alzheimer's disease, and inflammatory disorders.

properties

IUPAC Name

(4-ethylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-15-3-5-16(6-4-15)19(23)21-13-11-20(12-14-21)17-7-9-18(10-8-17)22(24)25/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCOOZKKFDTVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

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